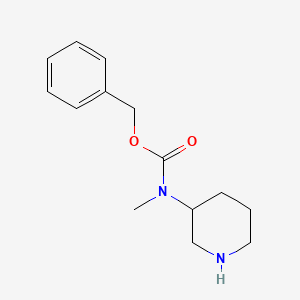

Benzyl methyl(piperidin-3-yl)carbamate

Description

Significance in Medicinal Chemistry and Pharmaceutical Development Initiatives

The primary significance of Benzyl (B1604629) methyl(piperidin-3-yl)carbamate in contemporary research lies in its role as a key intermediate in the synthesis of kinase inhibitors. Specifically, the racemic form, (RS)-benzyl methyl(piperidin-3-yl)carbamate, has been utilized in the preparation of indole (B1671886) carboxamide compounds. google.com These compounds have been investigated as potent inhibitors of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling pathways. google.com

Btk is a validated therapeutic target for a range of diseases, including autoimmune disorders, inflammatory conditions, and certain types of cancer. google.com The inhibition of Btk can modulate B-cell activation and proliferation, making it a focal point for drug discovery programs. google.com In this context, Benzyl methyl(piperidin-3-yl)carbamate serves as a crucial precursor. It is used in synthetic pathways to introduce the methyl(piperidin-3-yl)carbamate moiety into the final indole carboxamide structure. google.comgoogle.com This is exemplified in the conversion of 4-bromo-2,3-dimethyl-1H-indole-7-carbonitrile to (RS)-2,3-dimethyl-4-(3-(methylamino)piperidin-1-yl)-1H-indole-7-carboxamide, a step where (RS)-benzyl methyl(piperidin-3-yl)carbamate is a key reactant. google.com

Table 1: Chemical Identity of Benzyl methyl(piperidin-3-yl)carbamate

| Property | Value |

| IUPAC Name | Benzyl methyl(piperidin-3-yl)carbamate |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 1354009-43-0 ((S)-enantiomer) |

Overview of Piperidine (B6355638) Carbamate (B1207046) Scaffolds in Bioactive Molecule Design

The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs and biologically active compounds. Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for three-dimensional diversification.

When combined with a carbamate linker, the resulting piperidine carbamate scaffold offers several advantages in the design of bioactive molecules:

Structural Rigidity and Conformational Control: The six-membered ring of piperidine provides a degree of conformational rigidity, which can be advantageous for optimizing binding interactions with a biological target.

Hydrogen Bonding Capabilities: The carbamate group contains both hydrogen bond donors and acceptors, which can participate in crucial interactions within the binding site of a protein.

Modulation of Physicochemical Properties: The carbamate moiety can influence the lipophilicity and polarity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The carbamate linkage is generally more stable to enzymatic hydrolysis compared to an ester linkage, which can lead to improved metabolic stability and a longer duration of action.

The versatility of the piperidine carbamate scaffold is evident in its application across various therapeutic areas. The benzyl group often serves as a protecting group for the carbamate nitrogen, which can be removed in a later synthetic step to allow for further functionalization. This modularity enables chemists to systematically explore the structure-activity relationships of a compound series by introducing a wide range of substituents.

In essence, Benzyl methyl(piperidin-3-yl)carbamate represents a valuable embodiment of the piperidine carbamate scaffold, providing a ready-to-use building block for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-methyl-N-piperidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-16(13-8-5-9-15-10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAPWAGMBADXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246737 | |

| Record name | Phenylmethyl N-methyl-N-3-piperidinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863248-57-1 | |

| Record name | Phenylmethyl N-methyl-N-3-piperidinylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863248-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-methyl-N-3-piperidinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Mechanistic Investigations of Benzyl Methyl Piperidin 3 Yl Carbamate Analogues

Molecular Target Identification and Engagement Profiling

Enzyme Inhibition Studies

Analogues of Benzyl (B1604629) methyl(piperidin-3-yl)carbamate, specifically carbamate (B1207046) derivatives featuring an N-benzylpiperidine moiety, have been investigated for their potential to inhibit cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com The carbamate functional group is a known pharmacophore for cholinesterase inhibition. researchgate.net Studies on a series of these compounds have demonstrated that the N-benzylpiperidine fragment is a significant determinant of their inhibitory activity and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Research has shown that a series of carbamate derivatives incorporating the N-benzylpiperidine scaffold displayed non-selective inhibitory activity against both BChE and AChE. nih.gov In contrast, replacing the N-benzylpiperidine with an N-benzylpiperazine moiety led to compounds that were selective BChE inhibitors. nih.gov Molecular modeling studies suggest that the differences in selectivity arise from distinct orientations of these scaffolds within the active site of the AChE enzyme. nih.gov

Further modifications to the N-benzylpiperidine structure have been explored to enhance inhibitory potency. A series of fifteen acetylcholinesterase inhibitors were developed based on a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which showed potent AChE inhibitory activity with an IC50 value of 0.03 µM. mdpi.com By replacing the ester linkage with a more metabolically stable amide and varying the aromatic moiety, analogues such as 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide were synthesized, yielding IC50 values of 0.41 µM and 5.94 µM against AChE, respectively. mdpi.com

| Compound/Analogue Structure | Target Enzyme | IC50 (µM) | Selectivity |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 ± 0.07 | - |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 ± 1.25 | - |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 ± 1.08 | - |

| Carbamate derivatives of N-benzylpiperidine (general series) | AChE/BChE | - | Non-selective |

The benzylpiperidine scaffold is a key structural feature in a class of inhibitors targeting monoacylglycerol lipase (B570770) (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.org The inhibition of MAGL is a therapeutic strategy for various neurodegenerative and inflammatory diseases. nih.govnih.gov

A novel class of benzylpiperidine-based MAGL inhibitors demonstrated that these compounds can be potent, reversible, and selective. nih.gov One of the initial compounds in this series, compound 7 , showed an IC50 value of 133.9 nM for MAGL with good selectivity over fatty acid amide hydrolase (FAAH), another key endocannabinoid-degrading enzyme (IC50 = 5.9 µM). nih.govacs.org

Structure-activity relationship studies led to the identification of more potent analogues. For example, compound 13 emerged as a highly potent derivative with an IC50 of 2.0 nM against MAGL. nih.gov This compound exhibited a competitive and reversible mechanism of action with a Ki value of 1.42 nM. nih.gov It also displayed significant selectivity for MAGL over other components of the endocannabinoid system, including FAAH, CB1 and CB2 receptors, and other serine hydrolases like ABHD6 and ABHD12. nih.govnih.gov Activity-based protein profiling (ABPP) experiments confirmed that these benzylpiperidine derivatives selectively inhibit MAGL in mouse brain membranes without affecting FAAH, ABHD6, or ABHD12 at a concentration of 10 µM. nih.gov The piperidine (B6355638) ring itself appears to be a strict structural requirement for maintaining inhibitory potency. nih.gov

| Compound | Target Enzyme | IC50 | Ki | Selectivity |

| 7 | MAGL | 133.9 nM | - | Good vs. FAAH (IC50 = 5.9 µM) |

| 11b | MAGL | 13.1 nM | - | Enhanced vs. FAAH (IC50 > 10 µM) |

| 13 | MAGL | 2.0 nM | 1.42 nM | High vs. FAAH, CB1, CB2, ABHD6, ABHD12 |

The nucleotide-binding domain, leucine-rich repeat-containing family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when activated, triggers inflammatory responses. mdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. mdpi.com While various compounds are being investigated as NLRP3 inhibitors, current research literature does not provide specific data on the modulatory effects of Benzyl methyl(piperidin-3-yl)carbamate or its direct analogues on NLRP3 enzyme activity. Studies on NLRP3 inhibitors have focused on other chemical scaffolds, and there is no direct evidence to date linking the benzylpiperidine carbamate structure to NLRP3 inflammasome modulation.

Receptor Binding and Modulation Studies

Analogues containing the N-benzylpiperidine scaffold have been evaluated for their binding affinities at dopamine (B1211576) receptors, which are key targets in the central nervous system. The D2-like family of dopamine receptors includes the D2, D3, and D4 subtypes, which share a high degree of structural homology, making the development of subtype-selective ligands challenging. chemrxiv.org

While direct binding data for Benzyl methyl(piperidin-3-yl)carbamate on D2 and D3 receptors is not extensively documented, studies on related N-benzylpiperidine derivatives provide insights into the structure-activity relationships governing affinity and selectivity. For instance, a series of piperidine antagonists were developed where the 4-benzyl derivative (8 ) showed a high affinity for the D4 receptor and a notable selectivity profile against D2 and D3 receptors. researchgate.net Further modifications, such as shortening the linker between a quinolinone nucleus and the benzylpiperidine moiety, yielded compound 12 , which maintained high affinity for the D4 receptor while also demonstrating selectivity over D2 and D3. researchgate.net Another regioisomer, compound 16 , not only maintained high D4 affinity but showed even greater selectivity against the D2 receptor. researchgate.net

In a different series of benzyloxy piperidine derivatives, compounds were found to be selective for the D4 receptor over other dopamine receptor subtypes, including D1, D2, D3, and D5. chemrxiv.org Although these studies focus primarily on D4 affinity, the reported selectivity indicates a lower affinity for D2 and D3 receptors for these particular scaffolds. For example, the 3-fluorobenzyl analogue 8a showed good activity at D4 receptors (Ki = 205.9 nM) while being selective against D1-3 and D5 receptors. chemrxiv.org The development of ligands with high selectivity for the D3 receptor over the D2 receptor is a significant area of research, as D3 receptors are implicated in substance abuse and neuropsychiatric disorders. acs.org

| Compound/Analogue | D2 Receptor Affinity (pKi) | D3 Receptor Affinity (pKi) | D4 Receptor Affinity (pKi) | D2/D4 Selectivity | D3/D4 Selectivity |

| 8 | 6.92 | 7.33 | 9.78 | 724 | 282 |

| 12 | 6.94 | 7.22 | 9.18 | 1738 | 912 |

| 16 | 5.44 | 7.15 | 8.79 | 2239 | 44 |

Sigma Receptor (σ1, σ2) Ligand Affinities

Analogues of benzyl methyl(piperidin-3-yl)carbamate, particularly those incorporating the N-benzylpiperidine scaffold, have demonstrated significant affinity for sigma (σ) receptors, which are unique intracellular chaperone proteins involved in a variety of cellular functions. These receptors are classified into two main subtypes, σ1 and σ2.

Research has consistently shown that the piperidine moiety is a critical structural element for achieving high affinity at sigma receptors. In comparative studies, replacing a piperazine (B1678402) ring with a piperidine ring in certain molecular scaffolds has been shown to dramatically increase affinity for the σ1 receptor, sometimes by orders of magnitude. For example, in one series of dual-action ligands, the piperidine analogue (compound 5 ) showed a σ1R Ki of 3.64 nM, whereas its piperazine counterpart (compound 4 ) had a much lower affinity with a Ki of 1531 nM. nih.gov This highlights the favorable contribution of the piperidine structure to σ1 receptor binding. nih.gov

Compounds featuring the N-benzylpiperidine motif consistently exhibit nanomolar to sub-nanomolar affinity for the σ1 receptor. nih.govunict.itrsc.org The basic nitrogen within the piperidine ring is considered a key pharmacophoric element, as it is likely protonated at physiological pH, allowing for a crucial ionic interaction with acidic amino acid residues, such as Asp126 and Glu172, within the sigma-1 receptor binding site. nih.govnih.gov

While many N-benzylpiperidine derivatives show high affinity for the σ1 subtype, their affinity for the σ2 receptor can be more variable, often leading to compounds with high σ1/σ2 selectivity. mdpi.com The selectivity is influenced by other structural features of the molecule. For instance, spirocyclic piperidine derivatives have been developed that show exceptionally high selectivity for the σ1 receptor, with selectivity ratios (Ki σ2/Ki σ1) exceeding 1000. researchgate.net

Table 1: Representative Sigma Receptor Affinities of N-Benzylpiperidine Analogues Note: Data is compiled from various sources for structurally related compounds to illustrate general affinity ranges.

| Compound Analogue | Core Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| Analogue A | N-Benzylpiperidine | 3.2 | 106.6 | 33 |

| Analogue B | Spiro-piperidine | 1.54 | 1586 | 1030 |

| Analogue C | 3,3-Dimethylpiperidine | 1.8 | >1000 | >555 |

| Analogue D | Phenylpropyl-piperidine | 27.5 | 523 | 19 |

Serotonin (B10506) Receptor (5-HT3, 5-HT4) Interaction Analysis

The interaction of benzyl methyl(piperidin-3-yl)carbamate analogues with serotonin receptors, specifically the 5-HT3 and 5-HT4 subtypes, is less extensively documented than their affinity for sigma receptors. However, insights can be drawn from studies on structurally related compounds. The carbamate moiety, linked to a bicyclic amine scaffold, is a core feature of ligands like BIMU-1, which has been utilized as a lead compound in the development of selective σ2 receptor ligands.

Structure-Activity Relationship (SAR) Elucidation

Impact of Piperidine Ring Substitutions on Target Affinity

The piperidine ring is a cornerstone of high-affinity sigma receptor ligands. nih.gov Its basic nitrogen is a crucial pharmacophoric feature. sigmaaldrich.com SAR studies reveal that substitutions on the piperidine ring can significantly modulate affinity and selectivity.

Comparison with Piperazine: Replacing the piperidine ring with a piperazine moiety often leads to a marked decrease in σ1 receptor affinity. nih.gov While piperazine derivatives can still bind to sigma receptors, the presence of the second nitrogen atom and altered ring conformation are generally less favorable for high-affinity σ1 interaction compared to the piperidine scaffold. nih.govunict.it

Ring Conformation and Rigidity: Introducing rigidity to the piperidine-containing scaffold, for example through the creation of spiro-piperidine systems, has been a successful strategy for developing highly potent and selective σ1 ligands. mdpi.comresearchgate.net One such compound, 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile, demonstrated a Ki value of 1.54 nM for the σ1 receptor with over 1000-fold selectivity against the σ2 subtype. researchgate.net

Alkyl Substitutions: The position of alkyl substituents on the piperidine ring is critical. In a series of phenoxyalkylpiperidines, a methyl group at the 4-position was found to confer optimal interaction with the σ1 receptor. uniba.it In contrast, placing methyl groups at the 2-position or creating 2,6-dimethyl substitutions resulted in a greater than 10-fold reduction in binding affinity, likely due to steric hindrance. uniba.it

Influence of Carbamate Moiety Modifications on Biological Activity

The carbamate moiety serves as a versatile linker and hydrogen-bonding component in ligand design. In analogues related to benzyl methyl(piperidin-3-yl)carbamate, modifications to this group directly influence interactions with the target receptor.

Effects of Benzyl and N-Methyl Substituents on Ligand-Target Interactions

The N-benzyl group is a common and highly effective feature in high-affinity sigma receptor ligands. unict.itrsc.org Its aromatic ring is believed to interact with a hydrophobic binding pocket within the receptor. nih.gov

Benzyl Group Substitutions: SAR studies on various scaffolds consistently show that substitutions on the benzyl ring can fine-tune affinity and selectivity. In a series of benzo[d]oxazol-2(3H)-one derivatives, substitutions at the para-position of the N-benzyl ring were found to be most favorable for σ1 affinity. researchgate.net For example, a para-chloro substituted analogue exhibited the highest affinity (Ki = 0.1 nM) and selectivity (4270-fold over σ2) in its series, indicating a specific and favorable interaction within the receptor's hydrophobic region. researchgate.net

N-Methyl Group: While specific SAR data on the N-methyl group of benzyl methyl(piperidin-3-yl)carbamate is not detailed in the reviewed literature, N-alkylation is a common strategy in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability. The presence of the methyl group on the carbamate nitrogen would block a hydrogen-bond donor site and introduce a small lipophilic feature, which could influence the ligand's conformational preference and interaction with the receptor surface compared to an unsubstituted carbamate. The addition of N-alkyl groups to the primary amine of other sigma ligands has been shown to enhance affinity, suggesting N-substitution is a key modification point. nih.gov

In Vitro Pharmacological Activity Assessment

The initial characterization of the pharmacological activity of Benzyl methyl(piperidin-3-yl)carbamate analogues involves a variety of in vitro assays. These assessments are crucial for determining the direct effects of the compounds on biological targets and cellular pathways.

Cellular assays are instrumental in understanding how these compounds modulate biological pathways within a cellular context. For instance, certain benzylpiperidine-based compounds have been evaluated for their inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. In a human lymphoma cell line (U937), select inhibitors demonstrated significant potency. unisi.it As detailed in the table below, these compounds exhibited IC50 values in the nanomolar range, indicating their ability to effectively penetrate cell membranes and engage their intracellular target. unisi.it

Another class of analogues, bufalin-3-yl nitrogen-containing-carbamate derivatives, was assessed for antiproliferative activity against the human cervical epithelial adenocarcinoma (HeLa) cell line. nih.gov One particular compound from this series, 3i-HCl, showed remarkable in vitro antiproliferative effects against a panel of ten tumor cell lines, with IC50 values ranging from 0.30 to 1.09 nM. nih.gov

| Compound | IC50 (nM) |

|---|---|

| Compound 13 | 199 |

| Compound 16 | 193 |

| Compound 18 | 198 |

| Compound 29 (Benzylpiperazine derivative) | 489 |

To elucidate the direct molecular interactions of these compounds, enzymatic and receptor functional assays are employed using isolated biological components. Analogues of Benzyl methyl(piperidin-3-yl)carbamate have been shown to interact with several distinct classes of enzymes and receptors.

Serine Protease Inhibition: A series of piperidine-based peptidomimetic inhibitors have demonstrated potent activity against the type II transmembrane serine proteases (TTSPs) matriptase and hepsin, which are implicated in cancer progression. nih.gov Many of these analogues exhibit nanomolar activity against these two enzymes while showing weaker activity against hepatocyte growth factor activator (HGFA). nih.gov This selectivity is a key characteristic of their pharmacological profile. nih.gov

| Compound | Hepsin IC50 (nM) | Matriptase IC50 (nM) | HGFA IC50 (µM) |

|---|---|---|---|

| 8a | - | - | 0.78 |

| 8b | 0.6 | 30 | 1.2 |

| 8c | 0.5 | 70 | >20 |

Endocannabinoid Hydrolase Inhibition: Piperidine and piperazine carbamates have been identified as inhibitors of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), key enzymes that degrade endocannabinoids. nih.gov By rationally modifying the structure, the inhibitory profile can be tuned from a MAGL-selective inhibitor to a dual inhibitor of both MAGL and FAAH. nih.gov

Cholinesterase Inhibition: Carbamate derivatives featuring N-benzylpiperidine and N-benzylpiperazine moieties have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.govnih.gov N-benzylpiperazine derivatives were found to be selective BuChE inhibitors, whereas N-benzylpiperidine analogues displayed non-selective inhibitory activity against both enzymes. nih.gov For example, compound 22, a N-benzylpiperazine derivative, was the most potent BuChE inhibitor with a pIC50 of 5.00. nih.gov Further studies on N-benzylpiperidine carboxamide derivatives identified compounds with IC50 values against acetylcholinesterase in the low micromolar to nanomolar range. nih.gov

Opioid Receptor Agonism: In a different pharmacological context, a series of phenolic diaryl amino piperidines were developed as potent delta opioid receptor agonists. nih.gov These studies highlighted the structural requirements for potent and selective agonist activity compared to the mu and kappa opioid receptors. nih.gov

In Vivo Pharmacological Model Evaluation (Non-Human Systems)

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy and mechanism of action in a whole-organism setting.

Analogues of Benzyl methyl(piperidin-3-yl)carbamate have demonstrated efficacy in various preclinical animal models.

Pain Models: A diaryl amino piperidine analogue (8e), identified as a potent and selective delta opioid receptor agonist, showed in vivo anti-nociceptive activity in two different rodent models of pain, underscoring the potential of this class of compounds for pain relief. nih.gov

Infectious Disease Models: A series of (3-benzyl-5-hydroxyphenyl)carbamates were evaluated for antitubercular activity. mdpi.com One of the most promising compounds, 3l, exhibited potent in vivo inhibitory activity in a mouse model of tuberculosis infection when administered orally. mdpi.com

Neurological Models: Piperidine/piperazine carbamates that inhibit endocannabinoid hydrolases have shown excellent in vivo activity in mice. nih.gov Their administration leads to increased brain levels of endocannabinoids, resulting in behavioral effects that are dependent on the CB1 receptor. nih.gov

Pharmacodynamic studies are crucial for linking drug exposure to its pharmacological effect, providing insights into the underlying mechanism of action.

For the endocannabinoid hydrolase inhibitors, the elevation of brain endocannabinoids like 2-arachidonoylglycerol (2-AG) and anandamide (B1667382) serves as a direct pharmacodynamic biomarker of target engagement. nih.gov This biochemical change is directly linked to the observed behavioral effects in animal models. nih.gov

The selectivity of these compounds is often confirmed using advanced proteomic techniques. Activity-Based Protein Profiling (ABPP) in mouse brain membranes has been used to confirm the high selectivity of certain benzylpiperidine derivatives for MAGL over other serine hydrolases, including other enzymes within the endocannabinoid system. unisi.it This technique utilizes chemical probes that react with classes of enzymes to visualize their activity, providing a powerful tool for assessing inhibitor selectivity in complex biological samples. unisi.it

For cholinesterase inhibitors, the mechanism involves the reversible carbamoylation of the serine residue in the active site of the enzyme. researchgate.net Molecular modeling studies have helped to explain the differences in biological activity and selectivity between N-benzylpiperazine and N-benzylpiperidine derivatives by revealing distinct binding orientations within the active site of acetylcholinesterase. nih.gov

Computational Chemistry and Molecular Modeling Applications

Ligand-Target Interaction Analysis through Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like benzyl (B1604629) methyl(piperidin-3-yl)carbamate might interact with a biological target, such as a protein receptor or an enzyme.

Molecular docking simulations would be employed to predict the binding pose and estimate the binding affinity of benzyl methyl(piperidin-3-yl)carbamate to a specific biological target. The binding affinity is a measure of the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

For a hypothetical target, the predicted binding affinities for benzyl methyl(piperidin-3-yl)carbamate and its analogs could be presented as follows:

| Compound | Predicted Binding Affinity (kcal/mol) |

| Benzyl methyl(piperidin-3-yl)carbamate | -8.5 |

| Analog A (with electron-withdrawing group on benzyl ring) | -9.2 |

| Analog B (with alternative substitution on piperidine (B6355638) ring) | -7.8 |

This is an interactive data table. You can sort and filter the data.

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding these interactions is vital for designing more potent and selective analogs.

A hypothetical analysis of the interactions between benzyl methyl(piperidin-3-yl)carbamate and a target protein might reveal the following key residues:

| Interacting Residue | Interaction Type |

| Tyr123 | Hydrogen Bond with carbamate (B1207046) oxygen |

| Phe234 | Pi-Pi Stacking with benzyl ring |

| Val78 | Hydrophobic Interaction with piperidine ring |

| Asp120 | Electrostatic Interaction with piperidine nitrogen |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations for Binding Mechanism Elucidation

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This method can be used to assess the stability of the binding pose predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding.

MD simulations can reveal the flexibility of both the ligand and the protein, providing insights into the induced-fit model of ligand binding. The simulations would track the atomic movements over time, allowing for the analysis of conformational changes in the ligand-receptor complex.

By running MD simulations for several nanoseconds or longer, the stability of the key interactions identified in molecular docking can be assessed. Interactions that are maintained throughout the simulation are considered stable and important for binding. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site is often calculated to quantify the stability of the binding pose.

| Simulation Time (ns) | Ligand RMSD (Å) |

| 0 | 0.0 |

| 10 | 1.2 |

| 20 | 1.5 |

| 30 | 1.4 |

| 40 | 1.6 |

| 50 | 1.5 |

This is an interactive data table. You can sort and filter the data. A low and stable RMSD value over the course of the simulation would suggest a stable binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of analogs of benzyl methyl(piperidin-3-yl)carbamate, a QSAR model could be developed by correlating their biological activities with various molecular descriptors, such as lipophilicity (logP), electronic properties, and steric parameters. A typical QSAR equation might look like:

log(1/IC50) = alogP - bEs + c*σ + d

Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, logP represents lipophilicity, Es is a steric parameter, and σ is an electronic parameter. The coefficients a, b, and c would be determined through statistical analysis of a training set of compounds with known activities. Such a model would be invaluable for prioritizing the synthesis of new derivatives with potentially improved potency.

Rational Design and Virtual Screening Approaches for Novel Analogues

Rational drug design and virtual screening are pivotal computational strategies for the discovery of novel analogues of a lead compound like benzyl methyl(piperidin-3-yl)carbamate. These approaches leverage knowledge of the three-dimensional structure of the biological target or the structure-activity relationships (SAR) of known ligands to identify promising new chemical entities.

Structure-Based Virtual Screening (SBVS):

When the crystal structure of the target protein is available, structure-based methods are employed. Molecular docking is a primary technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. For the piperidinyl-carbamate scaffold, docking studies can elucidate key interactions between the compound and amino acid residues. For instance, the carbamate moiety can act as a hydrogen bond donor and acceptor, while the benzyl and piperidine rings can form hydrophobic and van der Waals interactions. nih.gov

A typical workflow for a structure-based virtual screening campaign to identify novel analogues would involve:

Target Preparation: Preparing the 3D structure of the target protein, which may involve adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Library Generation: Creating a virtual library of analogues by modifying the core scaffold of benzyl methyl(piperidin-3-yl)carbamate. Modifications could include altering substituents on the benzyl ring, changing the position of the carbamate on the piperidine ring, or replacing the benzyl group with other aromatic or heterocyclic moieties.

Molecular Docking: Docking each compound from the virtual library into the active site of the target. Scoring functions are used to rank the compounds based on their predicted binding affinity.

Post-Docking Analysis: Analyzing the top-ranked compounds to assess the quality of their binding poses and the nature of their interactions with the target. Compounds that form favorable and stable interactions are selected for further investigation.

Molecular dynamics (MD) simulations can be subsequently used to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate estimation of binding free energy and the stability of the predicted interactions. researchgate.net For example, MD simulations can reveal the role of water molecules in the binding site and highlight conformational changes in the protein upon ligand binding.

Ligand-Based Virtual Screening (LBVS):

In the absence of a known 3D structure for the target protein, ligand-based approaches are utilized. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model can be generated based on a set of known active molecules. This model is then used as a 3D query to screen large compound databases for molecules that match the pharmacophore features. For the benzyl methyl(piperidin-3-yl)carbamate scaffold, a pharmacophore model might include an aromatic ring feature for the benzyl group, a hydrogen bond acceptor for the carbamate carbonyl, and a positive ionizable feature for the piperidine nitrogen.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These models can be used to predict the activity of newly designed analogues. The development of a QSAR model involves calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for a set of compounds with known activities and then using statistical methods to build a predictive model.

The insights gained from these computational studies are invaluable for guiding the synthetic efforts toward the most promising analogues. For example, if docking studies consistently show that a particular region of the binding pocket is unoccupied, medicinal chemists can design analogues with substituents that extend into that region to form additional favorable interactions.

Below are illustrative tables representing the type of data generated from such computational studies.

Table 1: Representative Molecular Docking Results for Designed Analogues

| Compound ID | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

| BM-Pip-C-01 | Parent Compound | -8.5 | H-bond with Ser122, Pi-Pi stacking with Tyr334 |

| BM-Pip-C-02 | 4-fluoro on Benzyl | -9.2 | H-bond with Ser122, Pi-Pi stacking with Tyr334, Halogen bond with Gly121 |

| BM-Pip-C-03 | 3-methoxy on Benzyl | -8.8 | H-bond with Ser122 and Asn84, Pi-Pi stacking with Tyr334 |

| BM-Pip-C-04 | N-ethyl on Carbamate | -7.9 | H-bond with Ser122, Pi-Pi stacking with Tyr334 |

| BM-Pip-C-05 | Benzyl replaced with Thiophene | -8.1 | H-bond with Ser122, Pi-sulfur interaction with Phe288 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of molecular docking studies.

Table 2: Example of a Pharmacophore Model Derived from Piperidinyl-Carbamate Scaffolds

| Pharmacophore Feature | Location/Vector | Radius (Å) |

| Aromatic Ring (AR) | Centroid of Benzyl Ring | 1.5 |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen of Carbamate | 1.2 |

| Hydrogen Bond Donor (HBD) | N-H of Carbamate | 1.2 |

| Positive Ionizable (PI) | Piperidine Nitrogen | 1.0 |

| Hydrophobic (HY) | Piperidine Ring Centroid | 1.8 |

Note: This table illustrates the typical features of a pharmacophore model that could be used for virtual screening.

By integrating these computational approaches, researchers can accelerate the discovery of novel analogues of benzyl methyl(piperidin-3-yl)carbamate with desired biological activities, paving the way for the development of new therapeutic agents.

Role in Chemical Biology and Drug Discovery Initiatives

Identification and Optimization of Lead Compounds for Therapeutic Development

The journey of a drug from concept to clinic often begins with the identification of a "lead compound"—a molecule that shows promising therapeutic activity but requires further refinement. The process of lead optimization involves iteratively modifying the structure of this initial compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com Strategies for this optimization can range from direct chemical manipulation of functional groups to more advanced structure-based drug design techniques. patsnap.comnih.gov

The piperidine (B6355638) carbamate (B1207046) framework, central to Benzyl (B1604629) methyl(piperidin-3-yl)carbamate, serves as a valuable starting point in this process. For instance, in the development of H₁-antihistamines for insomnia, researchers described the structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles. nih.gov The lead optimization process involved reducing the pK(a) and/or logP by adding polar substituents to the piperidine nitrogen or incorporating other heteroatoms into the piperidine ring itself. nih.gov This highlights how modifications to the core piperidine structure can fine-tune the properties of a lead compound for better central nervous system penetration and selectivity. nih.gov

Furthermore, the carbamate group itself is a key functional motif in medicinal chemistry. acs.org It is often used as a stable surrogate for a peptide bond and can modulate interactions with biological targets through hydrogen bonding. acs.orgnih.gov By varying the substituents on both the nitrogen and oxygen termini of the carbamate, researchers can systematically alter biological properties and improve stability, a critical aspect of lead optimization. acs.org

| Optimization Goal | Strategy | Example Application | Reference |

|---|---|---|---|

| Enhance CNS Penetration | Modify substituents on the piperidine nitrogen to alter polarity (logP) and basicity (pKa). | Development of H₁-antihistamines for insomnia. | nih.gov |

| Improve Metabolic Stability | Utilize the carbamate group as a stable isostere for more labile functional groups like esters. | General prodrug design to delay first-pass metabolism. | nih.gov |

| Increase Target Affinity & Selectivity | Systematically alter substituents on the piperidine ring and carbamate to probe structure-activity relationships (SAR). | Tuning inhibitors for endocannabinoid hydrolases like MAGL and FAAH. | nih.gov |

| Optimize Pharmacokinetics (ADMET) | Incorporate the piperidine moiety to modulate solubility and basicity, influencing absorption and distribution. | General drug design principles for improving ADMET profiles. | nih.govnih.gov |

Utility of Piperidine Carbamate as a Privileged Scaffold in Drug Design

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov These structures serve as versatile templates for creating libraries of compounds with diverse biological activities. The piperidine ring is a well-established privileged structure, found in numerous natural products and synthetic drugs. acs.org Its conformational flexibility and the basicity of its nitrogen atom allow it to interact favorably with a wide range of proteins. nih.gov

When combined with a carbamate linker, the resulting piperidine carbamate scaffold becomes a powerful tool in medicinal chemistry. Research has demonstrated that piperidine/piperazine (B1678402) carbamates can be considered privileged scaffolds for developing potent, selective, and effective covalent inhibitors of endocannabinoid hydrolases. nih.gov By strategically modifying the substituents on this core structure, scientists have been able to "tune" the resulting molecules to be either highly selective for a single enzyme, such as monoacylglycerol lipase (B570770) (MAGL), or to act as dual inhibitors of both MAGL and fatty acid amide hydrolase (FAAH). nih.gov

The benzoylpiperidine fragment is another example of a privileged structure that has been successfully exploited in drug design for a wide array of therapeutic targets. mdpi.com The success of these and other piperidine-based scaffolds, like the chromenopyridine and arylpiperazine frameworks, underscores the value of the piperidine motif in generating compounds with favorable biological and physicochemical properties. nih.govmdpi.com The piperazine ring, a close structural relative, is also considered a privileged element, prized for its ability to modulate solubility, reactivity, and conformational properties. nih.gov

Development of Chemical Probes for Biological System Characterization

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. These tools are indispensable for target validation and for understanding complex biological pathways. The development of effective probes requires a scaffold that can be readily modified to incorporate reporter tags (like fluorescent dyes or affinity labels) without losing target affinity and selectivity.

The piperidine carbamate scaffold is well-suited for this purpose. Its modular nature allows for the systematic introduction of functionalities needed for a chemical probe. For example, piperazine-fused cyclic disulfides have been developed as cores for bioreduction-activated fluorogenic probes. chemrxiv.org These probes leverage the piperazine ring, a close analog of piperidine, to create sensors that report on the cellular redox environment. The design allows for late-stage diversification, enabling the tuning of reactivity and physical properties. chemrxiv.org

Q & A

Q. What are the optimal reaction conditions for synthesizing Benzyl methyl(piperidin-3-yl)carbamate?

The synthesis typically involves coupling benzyl chloroformate with piperidin-3-ylmethanol in the presence of a base like triethylamine. Key parameters include:

- Temperature : Room temperature to mild heating (25–40°C) to avoid side reactions.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran for better solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Industrial-scale synthesis may employ continuous flow reactors to enhance reproducibility and yield .

Q. Which spectroscopic techniques are recommended for structural confirmation of Benzyl methyl(piperidin-3-yl)carbamate?

A combination of 1H/13C NMR (to confirm proton and carbon environments) and FT-IR (to identify carbamate C=O stretching at ~1700 cm⁻¹) is standard. Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 303.4 [M+H]+). For stereochemical analysis, X-ray crystallography or chiral HPLC may be required .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for biological assays.

- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate moiety. Avoid prolonged exposure to light or acidic/basic conditions .

Advanced Research Questions

Q. How can discrepancies in reported biological targets of Benzyl methyl(piperidin-3-yl)carbamate be resolved?

Contradictory findings (e.g., neurological vs. enzyme targets) may arise from assay conditions or structural analogs. To reconcile these:

- Perform competitive binding assays with radiolabeled ligands to compare affinity across targets.

- Use molecular docking simulations to predict binding modes against crystallized receptors (e.g., acetylcholinesterase or serotonin receptors).

- Validate selectivity via knockout cell lines or RNA interference targeting suspected pathways .

Q. What strategies improve synthetic yield during scale-up while maintaining purity?

- Catalyst optimization : Transition from homogeneous catalysts (e.g., DMAP) to heterogeneous systems (e.g., immobilized lipases) for easier recovery.

- Process intensification : Adopt microwave-assisted synthesis to reduce reaction time or switch to continuous flow reactors for better heat/mass transfer.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- In vitro enzyme inhibition assays : Test against panels like kinases or proteases using fluorogenic substrates.

- Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stability shifts upon ligand binding.

- Metabolomic profiling : Use LC-MS to track downstream metabolite changes in treated cell lines, linking activity to specific pathways .

Q. What computational methods are suitable for predicting pharmacokinetic properties?

- ADME prediction tools : SwissADME or ADMETLab to estimate logP (2.1–2.5), bioavailability (>30%), and blood-brain barrier penetration.

- MD simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability.

- QSAR models : Corrogate structural features (e.g., piperidine ring basicity) with experimental toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.